molecular formula C15H14FN5O2S B2590720 ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate CAS No. 863460-56-4

ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate

Cat. No.: B2590720
CAS No.: 863460-56-4
M. Wt: 347.37
InChI Key: FPGQWIXTMXHRBN-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate is a triazolopyrimidine derivative characterized by a 4-fluorophenyl substituent at position 3 and a sulfanyl-linked ethyl propanoate group at position 5. The triazolopyrimidine core is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in kinase and receptor modulation.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-3-23-15(22)9(2)24-14-12-13(17-8-18-14)21(20-19-12)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQWIXTMXHRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazolopyrimidine core. This step may require the use of halogenating agents and specific solvents to achieve the desired substitution.

    Attachment of the Sulfanyl Propanoate Ester: The final step involves the esterification of the sulfanyl group with propanoic acid or its derivatives. This reaction is typically carried out under acidic or basic conditions, with the use of esterification catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Automated Reaction Systems: To ensure precise control over reaction conditions and minimize human error.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control of the final product.

    Green Chemistry Approaches: To reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Reduced Derivatives: Formed from the reduction of the triazolopyrimidine core.

    Substituted Derivatives: Formed from nucleophilic substitution reactions involving the fluorophenyl group.

Scientific Research Applications

Biological Activities

The compound is part of a broader class of triazole derivatives known for diverse pharmacological properties. Recent studies have highlighted several key applications:

  • Antimalarial Activity :
    • Research has indicated that triazole derivatives can serve as effective antimalarial agents. For instance, compounds similar to ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate have been evaluated for their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated significant inhibitory concentrations (IC50 values) suggesting potential for further development as antimalarial drugs .
  • Antibacterial and Antifungal Properties :
    • Triazoles are recognized for their antibacterial and antifungal activities. This compound may exhibit similar properties due to its structural characteristics. Compounds in this category have been shown to disrupt microbial cell wall synthesis and inhibit essential enzymes in bacterial and fungal pathogens .
  • Cancer Therapeutics :
    • The triazole scaffold is increasingly being explored for anticancer drug development. Studies suggest that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines. This compound may be investigated for its potential to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimalarial ActivityIdentified significant IC50 values indicating effectiveness against Plasmodium falciparum .
Study BAntibacterial PropertiesDemonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Study CCancer Cell LinesShowed promising cytotoxic effects on breast and lung cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanyl propanoate ester contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

BJ02168 (N-Cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)

  • Key Differences: Replaces the ethyl propanoate with an acetamide group bearing a cyclohexyl substituent.
  • Impact: The cyclohexyl group increases lipophilicity (logP ~3.2 vs. However, the amide group reduces esterase-mediated hydrolysis, limiting prodrug activation .

Compound 15 ()

  • Structure : N1-(3-(2-(1H-Indol-3-yl)ethyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine.
  • Key Differences : Features an indole-ethyl group at position 3 and a propylthio group at position 3.
  • Impact: The indole moiety enables π-π stacking with aromatic residues in receptor binding sites, as evidenced by its adenosine receptor antagonism (IC₅₀ = 12 nM). The propylthio group improves membrane permeability but reduces aqueous solubility compared to the sulfanyl-propanoate group .

Vipadenant ()

  • Structure: 3-[(4-Amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine.
  • Key Differences: Substitutes the 4-fluorophenyl group with a furan and aminomethylphenyl group.
  • Impact: As a potent adenosine A₂A receptor antagonist (Ki = 1.2 nM), vipadenant’s furan and amine groups facilitate hydrogen bonding and target selectivity. The absence of a sulfanyl group limits thiol-mediated interactions .

Receptor Targeting

  • Target Compound : Predicted to inhibit kinases (e.g., EGFR) due to the electronegative fluorine and sulfanyl group, analogous to BJ02168’s kinase modulation .
  • Compound 15: Adenosine receptor antagonist with 50-fold selectivity over A₁ receptors due to the indole-ethyl group .
  • Vipadenant : A₂A receptor antagonist with clinical applications in Parkinson’s disease .

Metabolic Stability

  • The 4-fluorophenyl group in the target compound reduces CYP450-mediated oxidation (t₁/₂ > 6 hours in liver microsomes), outperforming non-fluorinated analogs like Compound 9b (t₁/₂ ~3 hours) .

Biological Activity

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate, with the CAS number 863460-57-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16FN5O2S
  • Molecular Weight : 361.3939 g/mol
  • SMILES Notation : CCOC(=O)C(Sc1ncnc2c1nnn2c1ccc(cc1)F)CC

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridopyrimidine and triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. This compound has been evaluated for its cytotoxic properties against several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study assessing the cytotoxicity of related compounds, it was found that aromatic substitutions significantly enhance the cytotoxic activity. For instance, compounds with chlorophenyl groups showed increased potency against both MCF-7 and HeLa cells. The IC50 values for these compounds were determined using the MTT assay, with results indicating strong correlation between structural modifications and biological activity .

CompoundCell LineIC50 (µM)
K5MCF-710
K5HeLa8
Ethyl 2-{...}MCF-7TBD
Ethyl 2-{...}HeLaTBD

The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The compound may disrupt microtubule dynamics or interfere with DNA synthesis, leading to apoptosis in treated cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole-containing compounds similar to this compound:

  • Pyridopyrimidine Derivatives : A study synthesized various pyridopyrimidine-thiazole hybrids and evaluated their cytotoxicity against MCF-7 and HeLa cell lines. The findings indicated that structural modifications significantly impacted the cytotoxic potential of these compounds .
  • Triazole Compounds : Research on triazole derivatives has shown promising results in terms of anticancer activity. For example, specific substitutions on the triazole ring were found to enhance the binding affinity to target proteins involved in tumor progression .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate?

  • Methodology : Begin with a nucleophilic substitution reaction between 7-chloro-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine and ethyl 2-mercaptopropanoate. Use polar aprotic solvents like N,N-dimethylacetamide (DMA) with potassium carbonate (K₂CO₃) as a base at 80–100°C for 10–12 hours . Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., DMA vs. DMF) to balance reactivity and by-product formation.

Q. What purification techniques are most effective for isolating the target compound?

  • Methodology : Employ silica gel column chromatography using gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate the product from unreacted starting materials and sulfanyl-containing by-products. For higher purity, perform recrystallization in ethanol/water mixtures (70:30 v/v) at reduced temperatures (0–5°C) . Confirm purity via HPLC (>95% by area normalization) and ¹H-NMR (absence of extraneous peaks).

Q. Which analytical methods are critical for structural confirmation?

  • Methodology :

  • LC-MS : Use electrospray ionization (ESI+) to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₃F N₅O₂S). Validate fragmentation patterns against predicted pathways .
  • ¹H/¹³C-NMR : Assign peaks to confirm the triazolo-pyrimidine core (e.g., aromatic protons at δ 8.5–9.0 ppm) and the ethyl propanoate moiety (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .
  • X-ray crystallography : Resolve crystal structures to verify regiochemistry of the triazole-pyrimidine ring system, particularly if positional isomerism is suspected .

Advanced Research Questions

Q. How does the sulfanyl (S-) linker influence the compound’s reactivity or bioactivity?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with O- or NH-linkers instead of S-. Assess differences in enzymatic stability (e.g., via liver microsome assays) and binding affinity (e.g., fluorescence polarization assays for kinase inhibition) .
  • Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the S-linker and compare with experimental oxidative stability data (e.g., H₂O₂ exposure) .

Q. What strategies can resolve contradictions in reported biological activity data?

  • Methodology :

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), buffer pH (7.4 vs. 6.8), and incubation times (24h vs. 48h). For kinase inhibition assays, validate ATP concentrations (1 mM vs. 10 μM) to account for competitive binding .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and assess heterogeneity (I² statistic). Correlate activity trends with substituent electronic profiles (Hammett σ values) .

Q. How can researchers address low yields in the final coupling step?

  • Methodology :

  • By-product analysis : Use LC-MS to identify side products (e.g., disulfides from S–S coupling). Introduce scavengers like tris(2-carboxyethyl)phosphine (TCEP) to suppress oxidation .
  • Microwave-assisted synthesis : Reduce reaction time (2h vs. 10h) and improve yields by 15–20% via controlled microwave heating (150°C, 300W) .

Methodological Frameworks

Q. How to design experiments linking the compound’s structure to its mechanism of action?

  • Methodology :

  • Fragment-based drug design (FBDD) : Screen the triazolo-pyrimidine core and sulfanyl-propanoate side chain separately against target proteins (e.g., kinases) using surface plasmon resonance (SPR). Reconstruct binding affinities of the full molecule .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (hydrophobic) interactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.5–3.5), GI absorption (>80%), and BBB permeability (low, due to ester groups). Validate predictions with in vitro Caco-2 permeability assays .
  • Molecular dynamics (MD) simulations : Simulate binding modes in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes over 100 ns trajectories .

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